molecular formula C8H9NO B1584170 2-Propionylpyridine CAS No. 3238-55-9

2-Propionylpyridine

Cat. No. B1584170
CAS RN: 3238-55-9
M. Wt: 135.16 g/mol
InChI Key: ZHAZHKPVEROFLH-UHFFFAOYSA-N
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Description

2-Propionylpyridine, also known as 1-(2-Pyridinyl)-1-propanone , is a chemical compound with the molecular formula C8H9NO . It has an average mass of 135.163 Da and a mono-isotopic mass of 135.068420 Da .


Synthesis Analysis

The synthesis of 2-Propionylpyridine involves several stages. The first stage involves the reaction of 2-Cyanopyridine with ethylmagnesium bromide in diethyl ether at temperatures ranging from -15 to 20°C . This is followed by the treatment of the reaction mixture with hydrogen chloride in diethyl ether and water at 20°C . The yield of the reaction varies depending on the conditions, with yields reported between 57% and 97% .


Molecular Structure Analysis

The molecular structure of 2-Propionylpyridine consists of a pyridine ring attached to a propionyl group . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and two freely rotating bonds .


Physical And Chemical Properties Analysis

2-Propionylpyridine has a density of 1.0±0.1 g/cm3, a boiling point of 211.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.8±3.0 kJ/mol and a flash point of 86.2±27.3 °C . The compound has a refractive index of 1.509 and a molar refractivity of 39.0±0.3 cm3 .

Scientific Research Applications

Antibacterial Materials

2-Propionylpyridine, through its derivatives such as 2,2'-bipyridine ligands, has been explored for antibacterial applications. A study by Pallavicini et al. (2013) synthesized a propyltrimethoxysilane-modified 2,2'-bipyridine ligand. This modified molecule was used to create monolayers on glass surfaces, which could bind Cu(2+) ions. Despite being in trace amounts, these copper-bound surfaces exhibited significant microbicidal effects against bacteria like Escherichia coli and Staphylococcus aureus (Pallavicini et al., 2013).

Catalysis and Organic Chemistry

2-Propionylpyridine derivatives, such as terpyridines, are used in various research areas including organometallic catalysis. Winter et al. (2011) highlighted that terpyridines and their transition metal complexes catalyze a broad range of reactions, from artificial photosynthesis to biochemical and organic transformations. This indicates the potential of 2-propionylpyridine in facilitating complex chemical processes (Winter et al., 2011).

Drug Synthesis

The synthesis of bioactive compounds often involves 2-aminopyridines, which are structurally similar to 2-propionylpyridine. Bolliger et al. (2011) discussed the significance of 2-aminopyridines in creating medicinally important compounds and organic materials. They emphasized the need for new methods to prepare these compounds, highlighting their importance in drug synthesis (Bolliger et al., 2011).

Photovoltaic and Light-Harvesting Applications

Ruthenium(II) complexes, involving derivatives of 2-propionylpyridine such as terpyridines, have been studied for their potential in light-harvesting applications. Bomben et al. (2009) investigated the effects of substituting polypyridyl ligands with cyclometalating ligands in Ru(II) compounds. Their findings suggest that these modifications could be beneficial for applications in dye-sensitized solar cells and other photovoltaic technologies (Bomben et al., 2009).

Safety And Hazards

2-Propionylpyridine is classified as a warning signal word according to safety information . It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-pyridin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAZHKPVEROFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334397
Record name 2-Propionylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propionylpyridine

CAS RN

3238-55-9
Record name 2-Propionylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3238-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propionylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

19 g of 2-propylpyridine-N-oxide were dissolved in 40 ml of glacial acetic acid/40 ml of acetic anhydride and stirred for 6 hours at 85° C. and 12 hours at ambient temperature. Excess anhydride was decomposed with H2O, the solution was neutralized with Na2CO3 and extracted with diethyl ether. After rotating in the ether phase, 12 g of 2-(1-acetoxypropyl)-pyridine remained. This product was dissolved in 120 ml of methanol (70%), mixed with 4 g of NaOH and refluxed for 6 hours. After rotating out the methanol mixing took place with water, extraction with diethyl ether and the organic phase was rotated in. 5.4 g of 2-(1-hydroxypropyl)-pyridine were left. 0.5 g of this substance was refluxed for 2 hours with 1 g of MnO2 and 30 ml of dichloromethane. After filtering off the MnO2, rotation in took place to dryness. 0.3 g of ethyl-2-pyridylketone was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
L Wang, J Yang, Y Li, J Lv, J Zou - Chemical Engineering Journal, 2016 - Elsevier
… forming 2-propionylpyridine… 2-propionylpyridine. 4-Hydroxy-4-methyl-2-pentanone was most possibly derived from the pyridine ring cleavage of 2-acetylpyridine and 2-propionylpyridine…
Number of citations: 116 www.sciencedirect.com
C He, Z Li, H Liu, H Zhang, L Wang, H Chen - Food Research International, 2020 - Elsevier
… ,4,5,6-tetrahydropyridine (model 1–3) or 2-propionylpyridine (model 1–4) showed significant … and 2-propionylpyridine are responsible for the typical popcorn-like note of S. menglaensis. …
Number of citations: 24 www.sciencedirect.com
Z Yi, Q Deng, X Yu, R Chen, X Li - Journal of Coordination …, 2020 - Taylor & Francis
… quantity of 2-acylpyridine derivatives was added to the peroxovanadium solutions, the area of bpV peak decreased and a new peak appeared at −730 ppm for 2-propionylpyridine {…
Number of citations: 3 www.tandfonline.com
M Ferles, A Attia - Collection of Czechoslovak Chemical …, 1973 - cccc.uochb.cas.cz
… The reduction of 2-acetylpyridine (Ia) and 2-propionylpyridine (Ib) with ama.lgamated zinc and hydrochloric acid and with zinc dust and acetic or formic acid gave rise to similar products …
Number of citations: 5 cccc.uochb.cas.cz
M Ferles, A Attia - Collection of Czechoslovak Chemical …, 1973 - cccc.uochb.cas.cz
… Electrolytic reduction of methomethyl sulfate of 2-propionylpyridine gives I-methyl-2-propylpiperidine, 1-methyl-2-propyl-3-piperideine and 1-methyl-6-propyl-3-piperideine. In a similar …
Number of citations: 5 cccc.uochb.cas.cz
T Heresztyn - American Journal of Enology and Viticulture, 1986 - Am Soc Enol Viticulture
… The presence of trace amounts of 2-acetylpyridine and 2-propionylpyridine in conjunction … tetrahydropyridines, it is not unlikely that 2propionylpyridine may also have arisen as a result …
Number of citations: 170 www.ajevonline.org
AL Luque Diaz - openscience.ub.uni-mainz.de
… In the second part of this work, the ring-opening of a cyclopropanol photochemically synthesized from 2-propionylpyridine was investigated in terms of metal as well as photoredox …
Number of citations: 0 openscience.ub.uni-mainz.de
WW Just, V Böhnisch, G Werner - Journal of Labelled …, 1976 - Wiley Online Library
… The synthesis starts from 2-cyanopyridine (I) which is converted into 2-propionylpyridine (11) by means of the Grignard-reaction. 2-Propionylpyridine is further transformed to 2-…
DLEE COMINS - 1977 - search.proquest.com
… Ethylene glycol (2 0 ml), 15.73 g (0.08 3 mol) of p-toluenesulfonic acid, 9.34 g (0.055 mol) of 6-chloro-2propionylpyridine^, and 150 ml of dry benzene were placed in a 250 ml flask fitted …
Number of citations: 5 search.proquest.com
S Prathapan, KE Robinson… - Journal of the American …, 1992 - ACS Publications
… We followed an earlier route to 2-propionylpyridine (10b) that involved a Grignard reaction on nitrile 1315 and used the same method for lOc-e. Ketone 10a is commercially available. …
Number of citations: 26 pubs.acs.org

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